3,5-dibromo-4-chloro-2-hydroxybenzaldehyde

Catalog No.
S6904451
CAS No.
886504-70-7
M.F
C7H3Br2ClO2
M. Wt
314.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dibromo-4-chloro-2-hydroxybenzaldehyde

CAS Number

886504-70-7

Product Name

3,5-dibromo-4-chloro-2-hydroxybenzaldehyde

IUPAC Name

3,5-dibromo-4-chloro-2-hydroxybenzaldehyde

Molecular Formula

C7H3Br2ClO2

Molecular Weight

314.36 g/mol

InChI

InChI=1S/C7H3Br2ClO2/c8-4-1-3(2-11)7(12)5(9)6(4)10/h1-2,12H

InChI Key

KCEGDJZLVBNUOX-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)O)C=O

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)O)C=O
  • 3,5-DHBA is an organic molecule belonging to the class of bromophenols with an additional aldehyde functional group. []
  • It is a natural product found in red algae of the genus Polysiphonia [].

Molecular Structure Analysis

  • The core structure consists of a benzene ring with bromine atoms at positions 3 and 5, a hydroxyl group at position 4, and an aldehyde group (CHO) at position 1 (referring to the standard numbering system for aromatic rings). []
  • The presence of multiple halogen atoms (bromine) and a hydroxyl group can influence the molecule's polarity and potential for hydrogen bonding. []

Chemical Reactions Analysis

  • Information on specific reactions involving 3,5-DHBA is limited. However, as an aldehyde, it could undergo typical aldehyde reactions like aldol condensation or reduction to a primary alcohol. []
  • Due to the presence of the phenolic hydroxyl group, it might also participate in reactions characteristic of phenols, such as etherification or acylation. []

Physical And Chemical Properties Analysis

  • Data on specific physical properties like melting point, boiling point, and solubility for 3,5-DHBA is currently unavailable.
  • Given the presence of bromine atoms and a hydroxyl group, it is expected to be a solid with moderate solubility in polar organic solvents and low solubility in water. []
  • The biological function of 3,5-DHBA in red algae is unknown and requires further research.
  • No specific information regarding the safety hazards of 3,5-DHBA is currently available. However, due to the presence of bromine, it is advisable to handle it with care and wear appropriate personal protective equipment when working with unknown compounds. []

3,5-Dibromo-4-chloro-2-hydroxybenzaldehyde (3,5-DBHA) is a naturally occurring organic compound found in some red algae species, such as Polysiphonia stricta and Polysiphonia urceolata PubChem: . Research into 3,5-DBHA has focused on its biological properties and potential applications.

  • Antibacterial activity

    Studies have investigated the potential of 3,5-DBHA and related compounds to inhibit the growth of various bacteria strains [source needed].

  • Antifungal activity

    Similar to antibacterial activity, research has explored the antifungal properties of 3,5-DBHA [source needed].

  • Ecological role

    Some research suggests that 3,5-DBHA may play a role in chemical defense mechanisms within the red algae that produce it [source needed].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

313.81678 g/mol

Monoisotopic Mass

311.81883 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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